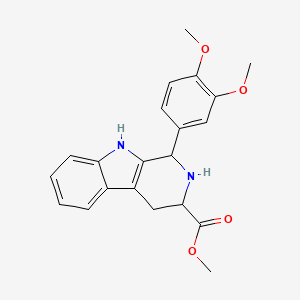
1-甲基-1-(3,4-二甲氧基苯基)-2,3,4,9-四氢-1H-β-咔啉-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of phenethylamine, a class of compounds that includes neurotransmitters in the human brain . It has a complex structure that includes a beta-carboline moiety, which is a common structure in alkaloids .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The exact structure would depend on the specific arrangement of the functional groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Beta-carbolines, for example, can undergo reactions at the nitrogen atom or at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .科学研究应用
代谢途径和排泄
1-甲基-1-(3,4-二甲氧基苯基)-2,3,4,9-四氢-1H-β-咔啉-3-羧酸酯作为四氢-β-咔啉类化合物中较广泛的一类,其在生物系统中的存在和代谢情况一直受到研究。研究表明,此类化合物天然存在于人体尿液中,可能源于膳食。例如,1-甲基-1,2,3,4-四氢-β-咔啉(1-MeTHBC)及其变体已在人体尿液中被发现,并且观察到它们的存在并不一定与饮酒有关。这意味着这些物质,以及可能包括1-甲基-1-(3,4-二甲氧基苯基)-2,3,4,9-四氢-1H-β-咔啉-3-羧酸酯在内,可能在不受酒精摄入等外部因素影响的情况下,作为正常代谢过程的一部分被人体代谢和排泄 (Matsubara et al., 1986)。另一项研究报告了1-甲基-1,2,3,4-四氢-β-咔啉对映异构体在尿液排泄中的立体选择性差异,表明人类中存在酶促代谢 (Tsuchiya et al., 1994)。此外,有迹象表明,某些膳食成分和乙醇的摄入会影响相关化合物的尿液排泄,这暗示了饮食、代谢和这些化合物排泄之间复杂的相互作用 (Tsuchiya et al., 1996; Tsuchiya et al., 1996) (Tsuchiya et al., 1996)。
潜在的毒性和病理意义
该化合物的类似物和结构相似的化合物与潜在的毒性和病理状况有关。例如,研究发现某些β-咔啉与帕金森病之间存在联系,表明像β-咔啉这样的化合物的N-甲基化过程可能与神经系统疾病的发病机制有关 (Matsubara et al., 2002; Langston et al., 1983) (Langston et al., 1983)。另一项研究强调了帕金森病患者氮杂杂环胺的N-甲基化能力增强,进一步支持了这些化合物潜在的神经学意义 (Aoyama et al., 2000)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBFFNNCFFBKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)
![Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2645494.png)
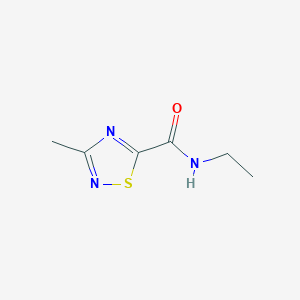
![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)
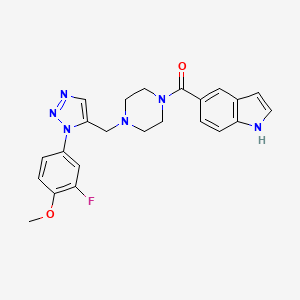
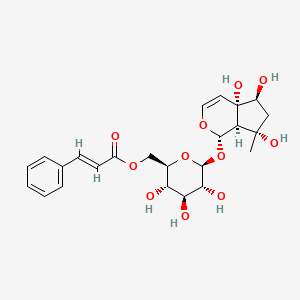
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2645504.png)
![N-[4-[(E)-2-(1,3-Benzoxazol-2-yl)ethenyl]phenyl]-2-fluoro-N-methylbenzenesulfonamide](/img/structure/B2645505.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2645506.png)
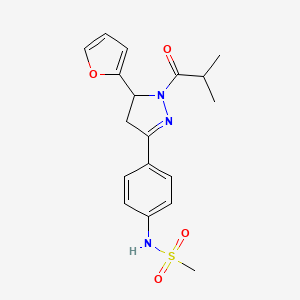
![1-(Furan-3-yl)-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2645511.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2645512.png)